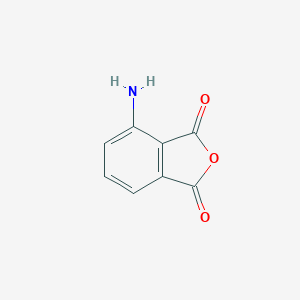

4-Aminoisobenzofuran-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNFPCOVVBRXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323168 | |

| Record name | 3-aminophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17395-99-2 | |

| Record name | 17395-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoisobenzofuran-1,3-dione (CAS: 17395-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 3-aminophthalic anhydride, is a valuable chemical intermediate with the CAS number 17395-99-2. This compound serves as a critical building block in the synthesis of a wide array of complex heterocyclic systems, making it of significant interest to researchers in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive anhydride group and a nucleophilic amino group, allows for diverse chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17395-99-2 | [1] |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| IUPAC Name | 4-amino-2-benzofuran-1,3-dione | [1] |

| Synonyms | 3-Aminophthalic anhydride | |

| Appearance | Solid | |

| Boiling Point | 384.8 °C at 760 mmHg | |

| Density | 1.555 g/cm³ | |

| Storage | 2-8°C, protect from light, inert atmosphere |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals for the aromatic and amino protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | m | Aromatic protons |

| ~7.1 | m | Aromatic protons |

| ~3.9 | s | NH₂ protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals corresponding to the carbonyl carbons of the anhydride and the aromatic carbons. The carbonyl carbons typically appear in the downfield region of the spectrum (160-170 ppm). The aromatic carbons will resonate in the 110-150 ppm range.

IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups within the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the amine and anhydride functionalities.

| Wavenumber (cm⁻¹) | Functional Group |

| 3483, 3370 | N-H stretching (amine) |

| 1796, 1751 | C=O stretching (anhydride) |

| 1636 | N-H bending (amine) |

| 1261 | C-O stretching (anhydride) |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The theoretical exact mass for C₈H₅NO₃ is 163.0269.

Synthesis

The primary and most established method for the synthesis of this compound is the catalytic hydrogenation of 4-nitrophthalic anhydride.[1] This process involves the selective reduction of the nitro group to an amine while preserving the anhydride functionality.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophthalic Anhydride

This protocol is adapted from established procedures for the catalytic hydrogenation of nitroaromatic compounds.

Materials:

-

4-Nitrophthalic anhydride

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., Ethyl acetate, Methanol, or Acetic Acid)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, a slurry of 4-nitrophthalic anhydride and a catalytic amount of Pd/C (typically 1-5 mol%) in the chosen solvent is prepared.

-

Inerting: The reaction vessel is purged with an inert gas to remove any oxygen.

-

Hydrogenation: The atmosphere is then replaced with hydrogen gas (at a suitable pressure, e.g., balloon pressure or higher in a dedicated apparatus).

-

Reaction: The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is purged again with an inert gas to remove excess hydrogen.

-

Filtration: The catalyst is carefully removed by filtration through a pad of filter aid. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet with the solvent during filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent if necessary.

Applications in Research and Drug Development

This compound is a versatile precursor for the construction of a variety of nitrogen- and oxygen-containing fused and spiro-heterocyclic systems.[1] These complex molecular architectures are of significant interest in the search for new therapeutic agents due to their presence in numerous biologically active compounds.[1]

While there is limited publicly available information on the direct biological activity of this compound itself, its derivatives have been investigated for a range of potential therapeutic applications, including as:

-

Precursors to Bioactive Molecules: The compound serves as a key starting material for the synthesis of molecules with potential neuroprotective, antibacterial, and anticancer properties.[1]

-

Impurity in Drug Synthesis: It can emerge as an impurity in the synthesis of certain drugs, such as apremilast.[1]

The amino group provides a convenient site for further chemical modification, allowing for the fine-tuning of electronic and steric properties to achieve desired biological activities in the final compounds.

Chemical Reactivity and Derivatization

The presence of both an anhydride and an amino group makes this compound a versatile reagent for various chemical transformations.

Reactions at the Amino Group

The amino group can readily undergo acylation reactions to form amides. This can be used to introduce a variety of substituents or to protect the amino group during multi-step syntheses.[1]

Reactions at the Anhydride Group

The anhydride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of phthalic acid derivatives, such as phthalamic acids and phthalimides. This reactivity is central to its use in the construction of complex heterocyclic systems.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Aminoisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 4-Aminoisobenzofuran-1,3-dione, a key synthetic intermediate in the fields of medicinal chemistry and materials science.[1] This guide consolidates essential data, outlines relevant experimental protocols, and presents logical workflows to support research and development activities.

Core Physicochemical Properties

This compound, also known as 3-Aminophthalic anhydride, is an aromatic compound featuring a phthalic anhydride core substituted with an amino group.[2] Its versatile structure makes it a valuable precursor for synthesizing complex heterocyclic systems, which are often scaffolds for biologically active molecules with potential therapeutic applications, including neuroprotective, antibacterial, and anticancer properties.[1]

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-2-benzofuran-1,3-dione | [1][3] |

| Synonyms | 3-Aminophthalic anhydride, 4-Amino-1,3-isobenzofurandione | [2][4][5] |

| CAS Number | 17395-99-2 | [1][3][6][7][8] |

| Molecular Formula | C8H5NO3 | [3][6][7][8][9] |

| Molecular Weight | 163.13 g/mol | [1][3][4][6][8] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | 384.8 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Moderately soluble in polar solvents | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [3][6][8] |

Chemical Structure and Synthesis Overview

The structure of this compound consists of a benzene ring fused to a furan-1,3-dione ring, with an amine substituent at the 4-position.

Caption: Chemical structure of this compound.

The primary synthetic route to this compound is the catalytic hydrogenation of 4-nitrophthalic anhydride.[1] This reaction reduces the nitro group to an amine while preserving the anhydride functionality, a key feature for its subsequent use in synthesis.[1]

Experimental Protocols

Detailed experimental procedures for the characterization of this compound follow standard organic chemistry methodologies.

a) Determination of Melting Point: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. This range indicates the purity of the substance; a sharp melting point range is characteristic of a pure compound.

b) Purity Assessment by High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of anhydrides and their corresponding acids.[10]

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol.

-

Stationary Phase: A C18 column is typically used.

-

Detection: UV detection at a wavelength where the aromatic system and carbonyl groups show strong absorbance.

-

Procedure: A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The purity is calculated based on the relative peak area of the main component in the resulting chromatogram.[1]

c) Structural Elucidation: The identity and structure of the compound are confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the aromatic and amine protons and the carbonyl carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key expected peaks include N-H stretching for the amine, C=O stretching for the anhydride carbonyls, and C-O stretching.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound (163.13 g/mol ) by identifying the molecular ion peak.[11]

d) Solubility Determination: Qualitative solubility is assessed by adding a small amount of the compound to a test tube containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, DMF). The mixture is agitated, and the substance is observed for dissolution at room temperature and upon gentle heating. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined, often by UV-Vis spectrophotometry or HPLC after filtration.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and comprehensive characterization of a chemical intermediate like this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

This structured approach ensures that the synthesized compound is of the correct identity, purity, and quality for its intended use in further research and development, such as in the creation of novel therapeutic agents or advanced materials.[1]

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Name: 1,3-Isobenzofurandione,4-amino- CAS 17395-99-2 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 3. This compound | 17395-99-2 [sigmaaldrich.com]

- 4. CAS 17395-99-2: 1,3-Isobenzofurandione,4-amino-(9CI) [cymitquimica.com]

- 5. :: this compound | CAS No: 17395-99-2 | SVAK Life Sciences:: [svaklifesciences.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. appchemical.com [appchemical.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. appchemical.com [appchemical.com]

- 10. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 17395-99-2|this compound|BLD Pharm [bldpharm.com]

Solubility Profile of 4-Aminoisobenzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Solubility of 4-Aminoisobenzofuran-1,3-dione

Due to a lack of specific quantitative data in the literature, the following table summarizes the predicted and qualitative solubility of this compound based on the general solubility of related compounds like phthalic anhydride and its derivatives.[2][3][4][5] It is generally observed that anhydrides can react with water and other protic solvents.[6]

| Solvent Class | Common Solvents | Predicted Solubility | Rationale/Remarks |

| Polar Protic | Water | Very Low / Reacts | Phthalic anhydride has very limited solubility in water and can hydrolyze to form phthalic acid.[2][3] The amino group may slightly increase aqueous solubility compared to the parent anhydride, but it is expected to remain low. |

| Methanol, Ethanol | Sparingly Soluble / Reacts | Phthalic anhydride is soluble in ethanol.[4] However, anhydrides can react with alcohols to form esters.[2] | |

| Polar Aprotic | Acetone | Soluble | Phthalic anhydride is soluble in acetone.[2][3][4] |

| Acetonitrile | Likely Soluble | A common solvent for organic compounds. | |

| Dimethylformamide (DMF) | Soluble | A related compound, N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide, is soluble in DMF.[7] | |

| Dimethylacetamide (DMA) | Soluble | A related compound, N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide, is soluble in DMA.[7] | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. | |

| Non-Polar | Dichloromethane (DCM) | Likely Soluble | - |

| Chloroform | Sparingly Soluble | Phthalic anhydride is sparingly soluble in chloroform.[4] | |

| Toluene | Soluble | Phthalic anhydride is soluble in toluene.[2] | |

| Hexane, Cyclohexane | Insoluble | Non-polar solvents are generally poor solvents for polar compounds like phthalic anhydride.[3] | |

| Ethers | Diethyl Ether | Sparingly Soluble | Phthalic anhydride is sparingly soluble in ether.[4] |

| Tetrahydrofuran (THF) | Likely Soluble | - | |

| Acids | Acetic Acid | Likely Soluble / Reacts | Acetic acid is a common solvent for reactions involving related compounds.[8] However, the anhydride may react. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols such as the WHO guidelines for Active Pharmaceutical Ingredients (APIs).[9][10] The shake-flask method is considered the gold standard for reliable solubility measurements.[11][12][13]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Orbital shaker with temperature control

-

Thermostatic water bath

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100-200 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in a thermostatic bath at the same temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility. Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Synthetic Pathway: Role in Apremilast Synthesis

This compound is a known impurity and a potential starting material in some synthetic routes for the anti-inflammatory drug Apremilast.[14] The following diagram illustrates a simplified conceptual pathway.

Caption: Conceptual synthetic pathway to Apremilast.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. adityadyechem.com [adityadyechem.com]

- 3. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 5. What is the solubility of Phthalic anhydride?What factors affect it? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 8. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. tandfonline.com [tandfonline.com]

- 14. asianpubs.org [asianpubs.org]

4-Aminoisobenzofuran-1,3-dione safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Aminoisobenzofuran-1,3-dione

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No: 17395-99-2), a key intermediate in medicinal chemistry and materials science.[1]

Chemical Identification and Physical Properties

This compound is a solid, light yellow to yellow crystalline powder.[2] It is recognized for its role as a versatile precursor in synthesizing complex nitrogen- and oxygen-containing heterocyclic systems.[1]

| Property | Value | Source |

| CAS Number | 17395-99-2 | [3][4][5][6][7] |

| Molecular Formula | C8H5NO3 | [2][3][4][5][7] |

| Molecular Weight | 163.13 g/mol | [1][2][4][6][7] |

| Appearance | Light yellow to yellow Solid | [2] |

| Melting Point | 193-194 °C | [2] |

| Boiling Point | 384.8±25.0 °C (Predicted) | [2] |

| Density | 1.555±0.06 g/cm3 (Predicted) | [2] |

| Purity | ≥95% | [3][4] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS pictograms and hazard statements indicate potential health risks upon exposure.

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation.[2] |

Handling and Storage Protocols

Proper handling and storage are critical to minimize risk.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[8][9] Facilities should be equipped with a local exhaust ventilation system to control exposure.

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke when using this product.

-

Avoid Contact: Avoid contact with skin, eyes, and personal clothing.[8]

-

Avoid Inhalation: Avoid breathing dust, fumes, or spray.[8][9]

Storage:

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[8][10]

-

Environment: Keep in a dark place under an inert atmosphere.[3][4][5]

-

Temperature: Recommended storage temperature is 2-8°C.[3][4][5][6]

-

Incompatibilities: Keep away from incompatible substances and sources of ignition.[8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment.

Caption: Logical workflow for safe chemical handling.

Recommended PPE:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][10]

-

Skin Protection: Wear protective gloves and impervious clothing to prevent skin exposure.[8][9][10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved dust respirator.[11]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Obtain medical aid.[8][9] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[8] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and obtain medical aid immediately.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[8][10]

-

Specific Hazards: Thermal decomposition may generate irritating and highly toxic gases, including carbon and nitrogen oxides.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Accidental Release Measures:

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[8]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[8]

-

Containment and Cleanup: Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[8] Consult local regulations for disposal.

Experimental Workflow: Safe Use in a Laboratory Setting

The following diagram outlines a standard workflow for handling this compound, emphasizing safety at each step.

Caption: Standard laboratory workflow for handling solid reagents.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. 1,3-Isobenzofurandione,4-amino-(9CI) | 17395-99-2 [amp.chemicalbook.com]

- 3. This compound | 17395-99-2 [sigmaaldrich.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 17395-99-2|this compound|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. appchemical.com [appchemical.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

4-Aminoisobenzofuran-1,3-dione: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, incorporating both a reactive anhydride moiety and a nucleophilic aromatic amine, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable precursor for the construction of complex heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, key synthetic applications, and detailed experimental protocols involving this compound, with a particular focus on its role in the development of therapeutic agents and functional materials.

Chemical and Physical Properties

This compound is typically a solid at room temperature and should be stored in a dark, inert atmosphere at 2-8°C.[3][4] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17395-99-2 | [5] |

| Molecular Formula | C₈H₅NO₃ | [5] |

| Molecular Weight | 163.13 g/mol | [5] |

| IUPAC Name | 4-amino-2-benzofuran-1,3-dione | [3] |

| Appearance | White powder | [6] |

| Melting Point | 294 °C | [7] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals for the aromatic protons and the amine group. The amino protons (-NH₂) typically appear as a singlet around 3.9 ppm. The aromatic protons exhibit a more complex splitting pattern in the aromatic region of the spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the stretching vibrations of its functional groups. Key expected absorptions include:

-

N-H stretching of the primary amine.

-

C=O stretching of the anhydride group (typically two bands).

-

C-N stretching of the aromatic amine.

-

Aromatic C-H and C=C stretching .

For the related compound pomalidomide, characteristic IR peaks are observed at 3481, 3378, 3248, 1752, 1703, and 1635 cm⁻¹.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the elemental composition of the molecule. For this compound (C₈H₅NO₃), the theoretical exact mass can be precisely calculated and compared with the experimental value.[5]

Key Reactions and Synthetic Applications

The dual reactivity of this compound makes it a valuable precursor for a wide array of organic transformations, leading to the synthesis of diverse molecular architectures.

Reactions at the Anhydride Moiety: Imide Formation

The anhydride group is highly susceptible to nucleophilic attack by amines, leading to the formation of phthalimides. This reaction is fundamental to the synthesis of many biologically active molecules, including the renowned immunomodulatory drugs (IMiDs).

Reactions at the Amino Group: Acylation and Alkylation

The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. This allows for further functionalization and diversification of the molecular scaffold.[1][2]

Synthesis of Thalidomide Analogues

This compound is a key starting material for the synthesis of thalidomide and its more potent and safer analogues, such as lenalidomide and pomalidomide. These drugs are widely used in the treatment of multiple myeloma and other cancers.[10] The synthesis typically involves the condensation of the anhydride with a substituted glutarimide precursor.

Precursor for Fluorescent Probes

The 4-aminophthalimide scaffold is known for its strong fluorescent properties and is used in the development of fluorescent probes for biological imaging and sensing applications.[11][12][13] The amino group can be functionalized to tune the photophysical properties of the resulting dye.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key derivative.

Synthesis of this compound via Catalytic Hydrogenation of 4-Nitrophthalic Anhydride

This protocol describes the reduction of the nitro group of 4-nitrophthalic anhydride to an amine, yielding this compound.[1][5]

Materials:

-

4-Nitrophthalic anhydride

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Autoclave reactor

-

Filtration apparatus

Procedure:

-

In a suitable autoclave reactor, place 4-nitrophthalic anhydride and a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Add a suitable solvent, such as methanol, to dissolve the starting material.

-

Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three to five times to remove any residual air.[14]

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).[15]

-

Heat the reactor to the target temperature (e.g., 40°C) with vigorous stirring.[15]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

Synthesis of Pomalidomide from this compound Precursor

This protocol outlines the synthesis of the immunomodulatory drug pomalidomide, a derivative of this compound. This procedure is adapted from a known synthesis of pomalidomide.[9][10]

Materials:

-

This compound

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Anhydrous sodium acetate

-

Acetonitrile

-

Distilled water

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottomed flask, add this compound (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (2.0 eq).[9]

-

Add acetonitrile as the solvent.

-

Heat the suspension to reflux temperature and maintain reflux for 4 hours.

-

After 4 hours, cool the reaction mixture and concentrate it to approximately one-third of its original volume under reduced pressure.

-

Add distilled water to the concentrated residue and stir at room temperature for 30 minutes to precipitate the product.

-

Collect the crystalline product by filtration.

-

Wash the product with distilled water.

-

Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Signaling Pathways and Biological Relevance

Derivatives of this compound, particularly the immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide, exert their therapeutic effects by modulating specific biological pathways.

Cereblon (CRBN) Pathway

The primary target of thalidomide and its analogues is the protein Cereblon (CRBN).[2][3][8][16] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][16] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[17]

Caption: IMiD-mediated degradation of neosubstrates via the CRBN pathway.

Tumor Necrosis Factor-alpha (TNF-α) Signaling

Thalidomide and its analogues are also known to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][18][19] The mechanism involves enhancing the degradation of TNF-α mRNA, thereby reducing its translation into protein.[1] This anti-inflammatory activity contributes to their therapeutic effects in certain conditions.

Caption: Inhibition of TNF-α production by IMiDs.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a derivative of this compound.

Caption: A typical experimental workflow for organic synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity provides a convenient entry point for the construction of a wide range of complex molecules with significant applications in medicinal chemistry and materials science. The ability to readily synthesize important therapeutic agents, such as pomalidomide, and to serve as a core for fluorescent probes highlights its importance in modern chemical research and drug development. A thorough understanding of its properties and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.

References

- 1. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. This compound|Research Chemical [benchchem.com]

- 6. Name: 1,3-Isobenzofurandione,4-amino- CAS 17395-99-2 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 7. Synthesis of 4-Aminophthalimide | Semantic Scholar [semanticscholar.org]

- 8. Thalidomide Attenuates Mast Cell Activation by Upregulating SHP-1 Signaling and Interfering with the Action of CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Aminoisobenzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathways related to 4-Aminoisobenzofuran-1,3-dione (CAS No: 17395-99-2). This compound is a valuable intermediate in medicinal chemistry and materials science, serving as a precursor for a variety of complex heterocyclic systems with potential therapeutic applications.[1]

Core Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections and tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Data

The proton NMR spectrum is characterized by signals from the amino group and the aromatic ring protons. In a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, the amino protons (NH₂) typically appear as a singlet.[1] The aromatic region is expected to show a more complex splitting pattern due to the coupling between the adjacent protons.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| -NH₂ | 3.9 | Singlet | DMSO-d₆ |

| Aromatic-H | Data not available | - | - |

¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | Data not available |

| Aromatic (C-NH₂) | Data not available |

| Aromatic (C-H) | Data not available |

| Aromatic (quaternary) | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and the anhydride C=O bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | Data not available |

| C=O Stretch (anhydride) | Data not available |

| C-N Stretch (aromatic amine) | Data not available |

| Aromatic C-H Stretch | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₈H₅NO₃.[1]

| Parameter | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Experimental Mass (m/z) | Data not available |

| Calculated Exact Mass | 163.0269 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively documented. However, standard procedures for each technique would be employed.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy (General Protocol)

-

Sample Preparation: For solid samples, the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and subtracted from the sample spectrum.

Mass Spectrometry (General Protocol)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Ionization: An appropriate ionization technique is used, such as electrospray ionization (ESI) for HRMS analysis.

-

Data Acquisition: The mass spectrum is acquired on a high-resolution mass spectrometer (e.g., time-of-flight (TOF) or Orbitrap). The instrument is calibrated to ensure high mass accuracy.

Synthetic and Reaction Workflows

This compound is a versatile building block in organic synthesis. The following diagrams illustrate its primary synthesis route and a common derivatization reaction.

Caption: Synthesis of this compound.

Caption: Derivatization via Amino-Acylation.

References

An In-depth Technical Guide to 4-Aminoisobenzofuran-1,3-dione: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a pivotal chemical intermediate with significant applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive anhydride and a nucleophilic amino group, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its discovery, historical context, key chemical properties, detailed synthetic protocols, and its role in the development of therapeutic agents.

Discovery and History

The history of this compound is intrinsically linked to the broader development of phthalic anhydride chemistry. While phthalic anhydride was first reported by Auguste Laurent in 1836, the specific timeline for its 4-amino derivative is more nuanced.

An initial synthesis of a compound purported to be 4-aminophthalic anhydride was reported in the Journal of the American Chemical Society in 1908. However, the properties described for this substance cast doubt on its true identity.[1] It was later, in 1958, that J. Brandt in Journal für Praktische Chemie established that the compound had not been authentically synthesized prior to his work.[1] Brandt described a method for its preparation via the reduction of 4-nitrophthalic anhydride, although this early method was characterized as providing low yields and being somewhat inadequate.[1]

Subsequent advancements in synthetic methodology, particularly in catalytic hydrogenation, have led to more efficient and reliable preparations of this important intermediate. A key development was detailed in a U.S. Patent which outlined an improved process for the catalytic hydrogenation of 4-nitrophthalic anhydride, providing a more viable route for its production.[1] Today, this compound is a commercially available reagent, indispensable in the synthesis of a variety of functional molecules, most notably as a key precursor to the immunomodulatory drug, pomalidomide.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical reactivity is dominated by the two functional groups present in its structure. The anhydride group is susceptible to nucleophilic attack by alcohols, amines, and water, leading to the formation of esters, amides/imides, and the corresponding dicarboxylic acid, respectively. The aromatic amine group can undergo typical reactions such as acylation, alkylation, and diazotization. This dual reactivity allows for its use in a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-amino-2-benzofuran-1,3-dione |

| CAS Number | 17395-99-2 |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under inert atmosphere, in the dark |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-nitrophthalic anhydride. The following protocols are based on established literature.

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a method described in U.S. Patent 3,979,416.[1]

Materials:

-

4-Nitrophthalic anhydride

-

Palladium on charcoal (5% Pd)

-

Solvent (e.g., dry, deoxygenated N,N-dimethylformamide or N,N-dimethylacetamide)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Paar hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel for the hydrogenation apparatus, dissolve 4-nitrophthalic anhydride in the chosen solvent. For example, a 10.6% solution can be prepared by dissolving 5.8 g (0.03 mole) of 4-nitrophthalic anhydride in 50 ml of solvent.

-

Carefully add the 5% palladium on charcoal catalyst to the solution (e.g., 10 mg).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 40 psi.

-

Maintain the reaction at a constant temperature (e.g., 20°C) and agitate the mixture.

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (approximately 90 minutes under these conditions).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Remove the catalyst from the reaction mixture by filtration.

-

Concentrate the filtrate under reduced pressure (e.g., 10 mm Hg) at a low temperature (e.g., 25°C) to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as benzene.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-Nitrophthalic anhydride (5.8 g) |

| Catalyst | 5% Palladium on charcoal (10 mg) |

| Solvent | N,N-dimethylformamide (50 ml) |

| Hydrogen Pressure | 40 psi |

| Reaction Temperature | 20°C |

| Approximate Reaction Time | 90 minutes |

| Theoretical Yield | Approximately 4.89 g |

| Reported Purity (crude) | Sufficient for subsequent steps |

Applications in Drug Development: Synthesis of Pomalidomide

This compound is a crucial starting material for the synthesis of pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. The synthesis involves the condensation of this compound with a derivative of glutamine.

Experimental Workflow: Synthesis of Pomalidomide

The following diagram illustrates a general workflow for the synthesis of pomalidomide starting from 3-nitrophthalic acid, which is a common precursor for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive amine group and an anhydride, makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceutical agents and functional materials. A primary and efficient route to this compound is the catalytic hydrogenation of 4-nitrophthalic anhydride, which involves the selective reduction of the nitro group while preserving the anhydride functionality.[1] This document provides detailed protocols for this synthesis, along with a summary of relevant experimental data.

Reaction Scheme

The synthesis of this compound from 4-nitrophthalic anhydride is achieved through the reduction of the nitro group to an amine. The most common method is catalytic hydrogenation.

Diagram of the general reaction scheme.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several catalytic systems and reaction conditions have been successfully employed for this transformation. Below are detailed protocols based on different catalysts and solvents.

Protocol 1: Catalytic Hydrogenation using Palladium on Charcoal (Pd/C) in Ethyl Ether

This protocol details the reduction of 4-nitrophthalic anhydride using a palladium on charcoal catalyst in an ethyl ether solvent system.

Materials:

-

4-Nitrophthalic anhydride

-

5% Palladium on charcoal (Pd/C)

-

Dry ethyl ether ((C₂H₅)₂O)

-

Hydrogen gas (H₂)

-

Paar hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel for a Paar hydrogenator, dissolve 1.93 g of 4-nitrophthalic anhydride in 200 ml of dry ethyl ether.[2]

-

Carefully add 0.10 g of 5% palladium on charcoal to the solution.

-

Place the vessel in the Paar hydrogenator and purge the system with hydrogen gas.

-

Pressurize the system to 39 psi with hydrogen and begin agitation at room temperature.[2]

-

Continue the reaction until hydrogen consumption ceases.

-

Once the reaction is complete, carefully vent the hydrogenator and purge with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of celite.

-

Cool the filtrate to 0 to -5°C.

-

Remove the ethyl ether under vacuum using a rotary evaporator to yield the product.[2]

-

The resulting product may be a mixture of a yellow crystalline solid and a non-crystalline viscous mass.[2] Further purification can be achieved by extraction with ether to separate the desired product from polymeric byproducts.[2]

Protocol 2: Catalytic Hydrogenation using Palladium on Charcoal (Pd/C) in N,N-Dimethylformamide (DMF)

This protocol utilizes N,N-dimethylformamide as the solvent for the hydrogenation reaction.

Materials:

-

4-Nitrophthalic anhydride

-

5% Palladium on charcoal (Pd/C)

-

N,N-Dimethylformamide (DMF), freshly distilled and deoxygenated

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus

Procedure:

-

In a hydrogenation vessel, dissolve 5.8 g (0.03 mole) of 4-nitrophthalic anhydride in 50 ml of freshly distilled, deoxygenated N,N-dimethylformamide.[3]

-

Add 10 mg of 5% palladium on charcoal catalyst to the solution.[3]

-

Pressurize the vessel with hydrogen to 40 psi.[3]

-

Maintain the reaction at 20°C with agitation.

-

The reaction is typically complete in approximately 90 minutes, indicated by the cessation of hydrogen uptake.[3]

-

After the reaction, vent the apparatus and filter to remove the catalyst.

-

The product can be isolated from the filtrate by standard workup procedures, such as precipitation by adding a non-solvent or removal of the solvent under reduced pressure.

Protocol 3: Catalytic Hydrogenation using Raney Nickel in Dioxane

This protocol employs Raney Nickel as the catalyst in a dioxane solvent.

Materials:

-

4-Nitrophthalic anhydride

-

Raney Nickel (e.g., W. R. Grace No. 28 Raney Active Nickel Catalyst)

-

Dioxane

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus

Procedure:

-

Prepare the Raney Nickel catalyst by washing it first with methanol and then with dioxane.[3]

-

In the reaction chamber of a hydrogenation apparatus, dissolve 3.0 g of 4-nitrophthalic anhydride in 30 ml of dioxane.[3]

-

Add 0.5 g of the prepared Raney Nickel catalyst to the solution.[3]

-

Pressurize the apparatus with hydrogen and carry out the hydrogenation according to the equipment's operating instructions.

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Isolate the product from the dioxane solution, for example, by evaporation of the solvent.

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1 (Pd/C in Ether) | Protocol 2 (Pd/C in DMF) | Protocol 3 (Raney Ni in Dioxane) |

| Starting Material | 4-Nitrophthalic anhydride | 4-Nitrophthalic anhydride | 4-Nitrophthalic anhydride |

| Amount of Starting Material | 1.93 g | 5.8 g (0.03 mole)[3] | 3.0 g[3] |

| Catalyst | 5% Pd/C | 5% Pd/C | Raney Nickel[3] |

| Catalyst Loading | 0.10 g | 10 mg[3] | 0.5 g[3] |

| Solvent | Dry Ethyl Ether | N,N-Dimethylformamide | Dioxane[3] |

| Solvent Volume | 200 ml | 50 ml[3] | 30 ml[3] |

| Hydrogen Pressure | 39 psi[2] | 40 psi[3] | Not specified |

| Temperature | Room Temperature[2] | 20°C[3] | Not specified |

| Reaction Time | Until H₂ consumption ceases | ~90 minutes[3] | Not specified |

| Yield of this compound | 0.86 g (after extraction)[2] | Not specified | Not specified |

Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | |

| Molecular Weight | 163.13 g/mol | |

| Elemental Analysis (Theoretical) | C: 58.90%, H: 3.09%, N: 8.59% | |

| Elemental Analysis (Experimental) | C: 49.81%, H: 1.57%, N: 7.22% | [3] |

Note: The significant discrepancy in the experimental elemental analysis from one source suggests potential impurities or a different compound being analyzed.

Experimental Workflow

The general workflow for the synthesis and isolation of this compound is depicted below.

Diagram of the experimental workflow.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation is carried out in a well-ventilated area, preferably in a fume hood, and away from ignition sources. Use appropriate and certified high-pressure equipment.

-

Catalysts: Palladium on charcoal and Raney Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry.

-

Solvents: The organic solvents used (ethyl ether, DMF, dioxane) are flammable and have associated health risks. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagents: 4-Nitrophthalic anhydride and this compound should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 4-Aminoisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a valuable building block in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules and functional materials. The most common and efficient method for its synthesis is the catalytic hydrogenation of its precursor, 4-nitroisobenzofuran-1,3-dione (4-nitrophthalic anhydride). This process involves the selective reduction of the nitro group to an amine while preserving the anhydride functionality.[1]

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-nitroisobenzofuran-1,3-dione, focusing on two widely used catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.

Catalytic Hydrogenation: An Overview

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds, or to functional groups, in the presence of a catalyst. For the reduction of nitroarenes to anilines, this method is highly favored due to its high chemoselectivity and cleaner reaction profiles compared to stoichiometric reductants. The general reaction scheme is depicted below:

References

Application Notes and Protocols for 4-Aminoisobenzofuran-1,3-dione in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoisobenzofuran-1,3-dione is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science for the construction of complex nitrogen- and oxygen-containing heterocyclic scaffolds. Its bifunctional nature, possessing both a reactive anhydride and an amino group, makes it an attractive substrate for multicomponent reactions (MCRs), which are highly efficient one-pot transformations that combine three or more reactants to generate structurally diverse products. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel heterocyclic compounds through multicomponent strategies.

Core Concepts in Multicomponent Reactions

Multicomponent reactions offer significant advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of compounds for screening purposes. Two of the most prominent isocyanide-based MCRs are the Ugi and Passerini reactions.

-

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This reaction is a powerful tool for the synthesis of peptide-like structures and complex heterocycles.[1][2][3]

-

Passerini Reaction: A three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[4][5] This reaction is notable for its high atom economy and operational simplicity.

The presence of the primary amino group and the anhydride functionality in this compound allows for its participation in Ugi and Passerini-type reactions, leading to the formation of diverse molecular architectures.

Application: Three-Component Synthesis of (1,3,4-Thiadiazin-2-ylamino)isoindoline-1,3-diones

While direct Ugi or Passerini reactions starting with this compound are not extensively documented in readily available literature, a closely related one-pot, three-component reaction involving the parent isobenzofuran-1,3-dione provides a valuable template. This reaction demonstrates the potential for the anhydride moiety to react with a binucleophile and a third component to construct a complex heterocyclic system. The amino group on this compound can be envisioned to either remain as a functional handle for further diversification or to participate in subsequent intramolecular reactions.

A plausible synthetic pathway inspired by this reaction involves the condensation of this compound with a dinucleophile, such as thiocarbohydrazide, followed by reaction with an α-halocarbonyl compound.

General Reaction Scheme

Caption: General scheme for the three-component synthesis.

Experimental Protocols

The following protocol is adapted from a similar reaction with isobenzofuran-1,3-dione and serves as a starting point for optimization with this compound.

Protocol 1: Synthesis of Substituted (1,3,4-Thiadiazin-2-ylamino)isoindoline-1,3-diones

Materials:

-

This compound

-

Thiocarbohydrazide

-

Appropriate α-halocarbonyl compound (e.g., ethyl 2-bromoacetate, phenacyl bromide)

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalyst)

-

Triethylamine (optional, for neutralization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an equimolar mixture of this compound (1.0 mmol), thiocarbohydrazide (1.0 mmol), and the α-halocarbonyl compound (1.0 mmol) in anhydrous ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), a precipitate may form.

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, or to increase the yield, the solvent can be partially evaporated under reduced pressure.

-

In cases where the intermediate salt is formed, a few drops of triethylamine can be added to the boiling mixture to facilitate the final cyclization, followed by continued reflux for an additional 2-3 hours.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various (1,3,4-Thiadiazin-2-ylamino)isoindoline-1,3-dione derivatives based on the described protocol.

| Entry | α-Halocarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Ethyl 2-bromoacetate | 2-((5-Oxo-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino)-4-aminoisoindoline-1,3-dione | 2 | 85 |

| 2 | Phenacyl bromide | 2-((5-Phenyl-4H-1,3,4-thiadiazin-2-yl)amino)-4-aminoisoindoline-1,3-dione | 3 | 78 |

| 3 | Chloroacetone | 2-((5-Methyl-4H-1,3,4-thiadiazin-2-yl)amino)-4-aminoisoindoline-1,3-dione | 2.5 | 82 |

Signaling Pathways and Logical Relationships

The logical workflow for the diversity-oriented synthesis of a library of isoindolinone derivatives using a multicomponent approach can be visualized as follows:

Caption: Workflow for diversity-oriented synthesis.

Conclusion and Future Directions

The use of this compound in multicomponent reactions represents a promising strategy for the rapid generation of novel and structurally diverse heterocyclic compounds. The inherent functionalities of this starting material provide multiple points for variation, making it an ideal candidate for diversity-oriented synthesis in drug discovery and materials science. Further exploration of its reactivity in established multicomponent reactions like the Ugi and Passerini reactions, as well as the development of novel MCRs, will undoubtedly unlock access to a wider range of biologically active molecules. Researchers are encouraged to investigate the scope of various aldehydes, isocyanides, and other reactants in combination with this compound to expand the chemical space of accessible isoindolinone-based scaffolds.

References

protocol for the synthesis of phthalimide derivatives from 4-Aminoisobenzofuran-1,3-dione

Application Note: Synthesis of N-Substituted 4-Aminophthalimides

Introduction

Phthalimide derivatives are a prominent class of heterocyclic compounds featuring an isoindoline-1,3-dione core. They are recognized for their extensive applications in medicinal chemistry, with analogs like thalidomide, lenalidomide, and pomalidomide approved by the FDA.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] 4-Aminoisobenzofuran-1,3-dione, also known as 4-aminophthalic anhydride, is a versatile starting material for synthesizing a variety of N-substituted 4-aminophthalimide derivatives.[3] The presence of the amino group at the 4-position provides a valuable site for further molecular modifications, allowing for the creation of diverse chemical libraries for drug discovery and materials science.

Principle of the Reaction

The synthesis of N-substituted 4-aminophthalimides from this compound and a primary amine is a two-step, one-pot condensation reaction.

-

Ring Opening (Amidation): The reaction is initiated by a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of an intermediate 4-amino-N-substituted-phthalamic acid.

-

Cyclodehydration (Imidation): The phthalamic acid intermediate is then heated, typically in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF), to induce intramolecular cyclization. This step involves the elimination of a water molecule to form the stable five-membered imide ring, yielding the final N-substituted 4-aminophthalimide product.

Detailed Experimental Protocol

Materials and Reagents

-

This compound (4-aminophthalic anhydride)

-

Various primary amines (e.g., aniline, benzylamine, etc.)

-

Glacial Acetic Acid (or DMF, ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Ethanol (for recrystallization)

-

Deionized water

General Procedure

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent, such as glacial acetic acid (approximately 10-15 mL per gram of anhydride). To this suspension, add the desired primary amine (1.0-1.1 equivalents) dropwise while stirring.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120°C for acetic acid) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the mixture can be poured into a beaker of cold water to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

-

Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-substituted 4-aminophthalimide.

Data Presentation: Synthesis of Various 4-Aminophthalimide Derivatives

The following table summarizes typical reaction conditions and outcomes for the synthesis of N-substituted 4-aminophthalimides from this compound and various primary amines.

| Entry | Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Glacial Acetic Acid | 118 | 4 | ~90 |

| 2 | Benzylamine | Glacial Acetic Acid | 118 | 3 | ~92 |

| 3 | 4-Chloroaniline | Glacial Acetic Acid | 118 | 5 | ~88 |

| 4 | Ethanolamine | Ethanol | 78 | 6 | ~85 |

| 5 | Cyclohexylamine | DMF | 150 | 4 | ~87 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Visualized Workflows and Mechanisms

General Reaction Scheme

The following diagram illustrates the chemical transformation from this compound to an N-substituted 4-aminophthalimide.

Caption: General reaction scheme for the two-step synthesis of N-substituted 4-aminophthalimides.

Experimental Workflow

This diagram outlines the procedural steps for the synthesis and purification of the target compounds.

Caption: Step-by-step experimental workflow for the synthesis and purification of phthalimide derivatives.

References

The Versatility of 4-Aminoisobenzofuran-1,3-dione in Medicinal Chemistry: A Gateway to Novel Therapeutics

For Immediate Release

[City, State] – [Date] – 4-Aminoisobenzofuran-1,3-dione, a versatile synthetic intermediate, is proving to be a cornerstone in the development of a new generation of therapeutic agents. Its unique chemical architecture, featuring a reactive anhydride and a strategically placed amino group, provides a flexible scaffold for the synthesis of a diverse array of complex heterocyclic compounds with significant potential in treating a range of diseases, from cancer to neurodegenerative disorders. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of key derivatives, and insights into their biological activities and mechanisms of action.

Application Notes

This compound serves as a pivotal building block in the synthesis of several classes of medicinally important molecules. Its applications primarily revolve around the construction of phthalimide and isoindolinone-based structures, which are privileged scaffolds in drug discovery.

1. Synthesis of Immunomodulatory Drugs (IMiDs) Analogs: The phthalimide core is central to the activity of renowned immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide. This compound is a key precursor for synthesizing analogs of these drugs. The amino group on the phthalimide ring is crucial for the potent anti-inflammatory and anti-cancer properties of these compounds, which are known to exert their effects through the modulation of the E3 ubiquitin ligase Cereblon (CRBN).

2. Development of PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a targeted cancer therapy that has shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The isoindolinone scaffold, readily accessible from this compound, is a key pharmacophore in several potent PARP inhibitors. The amino group can be functionalized to introduce various side chains that enhance binding to the PARP enzyme's active site.

3. Kinase Inhibitors: Kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been explored as scaffolds for the development of inhibitors of various kinases, such as Cyclin-Dependent Kinase 4 (CDK4). The phthalimide moiety can serve as a core structure for designing molecules that can fit into the ATP-binding pocket of these enzymes.

4. Antimicrobial and Other Biological Activities: Beyond cancer and immunomodulation, derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of its chemical structure allows for the generation of large libraries of compounds for screening against various biological targets.

Quantitative Data

The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.

Table 1: Inhibitory Activity of Pomalidomide and Related Analogs

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Pomalidomide | TNF-α production | 13 | PBMCs | |

| Lenalidomide | TNF-α production | 130 | PBMCs | |

| Thalidomide | TNF-α production | 194 | PBMCs |

Table 2: Inhibitory Activity of Representative PARP Inhibitors with Isoindolinone Scaffolds

| Compound | Target | IC50 (nM) | Reference |

| Olaparib | PARP-1 | 1.5 | |

| Rucaparib | PARP-1 | 1.4 | |

| Niraparib | PARP-1 | 3.8 |

Table 3: Inhibitory Activity of Representative CDK4 Inhibitors with Phthalimide-related Scaffolds

| Compound | Target | IC50 (nM) | Reference |

| Palbociclib | CDK4/cyclin D1 | 11 | |

| Ribociclib | CDK4/cyclin D1 | 10 | |

| Abemaciclib | CDK4/cyclin D1 | 2 |

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-N-(2,6-dioxopiperidin-3-yl)phthalimide (Pomalidomide Precursor)

This protocol describes the condensation of this compound with 3-aminopiperidine-2,6-dione hydrochloride, a key step in the synthesis of pomalidomide.

Materials:

-

This compound

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Glacial acetic acid

-

Sodium acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1.1 equivalents), and sodium acetate (1.2 equivalents).

-

Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.